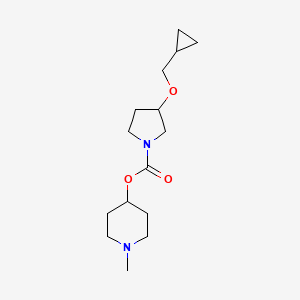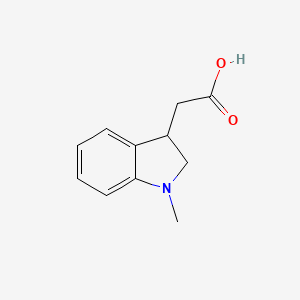![molecular formula C21H19N5O5 B2752130 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251602-52-4](/img/structure/B2752130.png)
2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains a triazolo[4,3-a]pyrazine core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . Triazole compounds, in particular, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The triazolo[4,3-a]pyrazine core is a fused ring system containing nitrogen atoms, which can participate in various interactions in a biological context .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Triazoles are known to participate in a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a complex organic molecule, it is likely to have a relatively high molecular weight .Scientific Research Applications
Drug Discovery and Development
CHEMBL4573020, with its triazolopyrazine core, is part of a class of compounds that have been extensively studied for their pharmacological potentials. The triazole ring, in particular, is a versatile scaffold in medicinal chemistry, known for its ability to bind with a variety of enzymes and receptors, thus exhibiting a wide range of biological activities . This makes CHEMBL4573020 a valuable candidate for drug discovery, especially in the design of new molecules with potential therapeutic benefits.
Antimicrobial Research
Compounds with a triazole moiety, such as CHEMBL4573020, have been found to possess antimicrobial properties. They are commonly used in the development of antifungal drugs, known as conazoles, which include clinically important drugs like fluconazole and voriconazole . Research into CHEMBL4573020 could contribute to the discovery of new antimicrobial agents, particularly in the fight against drug-resistant pathogens.
Chemical Synthesis and Functionalization
The structural complexity of CHEMBL4573020 allows for its use in chemical synthesis, particularly in the oxidative functionalization of sp3 C–H bonds of methyl-azaheteroarenes. This process is crucial for the synthesis of linked diheterocycles, which are important in the development of various chemical entities with potential applications in pharmaceuticals and materials science .
Neuroscience Research
The identifier VU0623105-1, associated with CHEMBL4573020, suggests its potential use in neuroscience research. Compounds with similar structures have been investigated as inhibitors of neurokinin receptors, which play a role in neurological functions and disorders . CHEMBL4573020 could be explored for its effects on neural pathways and its potential as a therapeutic agent for neurological conditions.
Cancer Research
Triazole derivatives, including those similar to CHEMBL4573020, have shown promise in cancer research. They have been studied for their ability to inhibit tubulin polymerization, a process that is crucial for cell division. By interfering with this process, such compounds can induce cell cycle arrest and apoptosis in cancer cells, making them potential candidates for anticancer drugs .
Arenavirus Research
CHEMBL4573020, also known as F3406, has been identified as a novel small-molecule inhibitor with strong anti-arenavirus activity. It inhibits the entry of Lymphocytic choriomeningitis virus (LCMV) into cells by interfering with the pH-dependent fusion in the endosome compartment mediated by the LCMV glycoprotein GP2 . This application is particularly relevant in the development of antiviral therapies.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-29-15-8-6-14(7-9-15)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)31-17-5-3-4-16(12-17)30-2/h3-12H,13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQUUZJVVYXRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B2752047.png)
![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2752049.png)

![N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2752056.png)

![N'-(3-Methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2752059.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2752060.png)




![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2752065.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-](/img/structure/B2752067.png)
